![molecular formula C15H19N3O B5886243 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide](/img/structure/B5886243.png)
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide, also known as BZCA, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. BZCA belongs to the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide in lab experiments is that it is a relatively stable compound and can be synthesized in large quantities. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been found to have low toxicity in animal studies. However, one limitation of using 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide. One area of research could be the development of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide as a therapeutic agent for neurodegenerative diseases. Another area of research could be the study of the effects of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide and its potential use as a drug target.
合成法
The synthesis of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide involves the reaction of 1-cyclohexyl-2-(1H-benzimidazol-1-yl)ethanone with ammonia in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide is around 60%, and the purity is greater than 98%.
科学的研究の応用
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been studied for its potential use as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(17-12-6-2-1-3-7-12)10-18-11-16-13-8-4-5-9-14(13)18/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNPOXZXJNDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。